The synthesis of methyl (S)-1-N-Cbz-piperazine-2-carboxylate has been described in several research articles. One approach involves the kinetic resolution of racemic piperazine-2-carboxylic acid derivatives using Candida antarctica lipase A (CAL-A) . This method utilizes the enzyme's enantioselectivity to selectively acylate the (S)-enantiomer of the piperazine-2-carboxylic acid methyl ester, allowing for the separation and isolation of the desired (S)-enantiomer. Another method involves the dynamic kinetic resolution of racemic piperazine-2-carboxylic acid derivatives using CAL-A and an aldehyde . This strategy employs an aldehyde to racemize the unreacted (R)-enantiomer, effectively converting it to the desired (S)-enantiomer for acylation, thus improving the overall yield of the desired product. The (S)-enantiomer can then be protected with a carboxybenzyl (Cbz) group to obtain methyl (S)-1-N-Cbz-piperazine-2-carboxylate.
Methyl (S)-1-N-Cbz-piperazine-2-carboxylate is widely used as a building block in organic synthesis for the preparation of various biologically active compounds. One application is in the synthesis of NMDA receptor antagonists, such as (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) . PPDA and its derivatives have shown potential therapeutic applications in treating conditions like epilepsy, neuropathic pain, and neuronal loss following stroke . The (S)-1-N-Cbz-piperazine-2-carboxylate core serves as the structural basis for attaching various substituents to explore structure-activity relationships and develop compounds with improved NR2 subunit selectivity .
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: